![molecular formula C21H31N3O4 B5623137 1-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-D-prolinamide](/img/structure/B5623137.png)
1-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-D-prolinamide
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Description
The chemical compound "1-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-D-prolinamide" falls into a category of organic compounds known for their complex structure and potential for various chemical and physical properties. Research in this area often explores these compounds for their synthesis, molecular structure, reactivity, and potential applications in various fields, excluding specific drug use and dosage information.
Synthesis Analysis
The synthesis of compounds similar to "1-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-D-prolinamide" involves multi-step chemical reactions, starting from basic chemical building blocks to achieve the desired complex structure. A relevant study describes the synthesis and characterisation of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and related compounds as potential organocatalysts, highlighting the methods for creating complex molecules with specific functional groups (Panov et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is analyzed using various spectroscopic and computational methods. For instance, ab initio HF, DFT, and experimental FT-IR investigations can provide detailed insights into the vibrational spectroscopy and molecular geometry of complex organic molecules (Taşal & Kumalar, 2013).
Chemical Reactions and Properties
The chemical reactions involving "1-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-D-prolinamide" and its derivatives can vary widely, including cyclopropanations, amidation, and oxidation. These reactions are crucial for synthesizing and modifying the compound for specific purposes, demonstrating the compound's reactivity and potential for further chemical transformations (Helms et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility, and crystal structure, are essential for understanding their behavior in different environments and potential applications. X-ray powder diffraction data, for example, can provide valuable information about the crystal structure of related compounds (Wang et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-1-[4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxybenzoyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-14(2)23-11-8-16(9-12-23)28-19-13-15(6-7-18(19)27-3)21(26)24-10-4-5-17(24)20(22)25/h6-7,13-14,16-17H,4-5,8-12H2,1-3H3,(H2,22,25)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZOUCWGDUNXNU-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N3CCCC3C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N3CCC[C@@H]3C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-D-prolinamide |
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